

Application Notes and Protocols for Piperazine Erastin Administration in Mouse Xenograft Models

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Compound of Interest

Compound Name: Piperazine Erastin

Cat. No.: B610113

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These application notes provide a comprehensive overview of the in vivo administration of **Piperazine Erastin** (PE), a potent inducer of ferroptosis, in mouse xenograft models. The protocols and data presented are compiled from various studies to guide the design and execution of preclinical cancer research.

Introduction

Piperazine Erastin is a more soluble and metabolically stable analog of Erastin, a small molecule that induces a unique form of iron-dependent, non-apoptotic cell death known as ferroptosis.[1][2] By inhibiting the cystine/glutamate antiporter system Xc-, **Piperazine Erastin** depletes intracellular glutathione (GSH), leading to the inactivation of glutathione peroxidase 4 (GPX4). This results in the accumulation of lipid-based reactive oxygen species (ROS) and subsequent cell death, making it a promising therapeutic agent for various cancers.[2][3] These notes provide detailed protocols for its use in mouse xenograft models, summarize key quantitative data from published studies, and illustrate the underlying signaling pathway.

Data Presentation

The following tables summarize the administration routes, dosages, and observed efficacy of **Piperazine Erastin** and its parent compound, Erastin, in various mouse xenograft models.

Table 1: Piperazine Erastin Administration and Efficacy in Mouse Xenograft Models

Cancer Cell Line	Mouse Strain	Administration Route	Dosage	Vehicle	Treatment Schedule	Efficacy	Reference
HT-1080	Athymic Nude	Subcutaneous (s.c.) & Intravenous (i.v.)	40 mg/kg (s.c.), 30 mg/kg (i.v.)	0.625% DMSO/9.375% HBSS (pH 2)	s.c. injection on day 1 and 3; i.v. injection on day 6, 8, 10, and 12	Significant delay in tumor growth	[4]
HT-1080	Nude	Not Specified	10 mg/kg, 60 mg/kg	Not Specified	Not Specified	Significant reduction in tumor growth; no adverse effects or toxicity	
HT-1080	Mouse Xenograft	Not Specified	60 mg/kg	Not Specified	Not Specified	Prevents tumor formation	

Table 2: Erastin Administration and Efficacy in Mouse Xenograft Models

Cancer Cell Line	Mouse Strain	Administration Route	Dosage	Vehicle	Treatment Schedule	Efficacy	Reference
NCI-H1975	Nude	Not Specified	Not Specified	Not Specified	Not Specified	Radiosensitizing effect	
Ovarian Cancer	NSG	Intraperitoneal (i.p.)	20 mg/kg	Not Specified	Daily for 18 days	Marked reduction in tumor number and mass	
HT-29	SCID	Intraperitoneal (i.p.)	10 mg/kg, 30 mg/kg	Saline	Daily for 4 weeks	Inhibition of xenograft growth	
Healthy Mice	C57BL/6	Intraperitoneal (i.p.)	25 mg/kg	5% DMSO + 40% PEG400 + 5% Tween-80 + 50% saline	Every 12 hours for 2 days	Induced ferroptosis	

Table 3: Toxicity and Other Observations

Compound	Mouse Strain	Dosage	Observations	Reference
Piperazine Erastin	Nude	Up to 60 mg/kg	No adverse effects or toxicity reported.	
Erastin	Healthy Mice	25 mg/kg	Caused mild cerebral infarction and enlarged glomerular volume. Altered blood index values, including a decrease in red blood cell count, hematocrit, and hemoglobin, suggesting a tendency towards anemia.	
Piperine	BALB/c	30 & 60 mg/kg	No significant change in body weight observed.	

Experimental Protocols

Protocol 1: Subcutaneous and Intravenous Administration of Piperazine Erastin in an HT-1080 Xenograft Model

This protocol is adapted from a study demonstrating the efficacy of **Piperazine Erastin** in a fibrosarcoma xenograft model.

1. Xenograft Establishment: a. Culture HT-1080 human fibrosarcoma cells in appropriate media. b. Harvest cells and resuspend in a suitable buffer (e.g., sterile PBS). c. Subcutaneously inject four million HT-1080 cells into the flank of athymic nude mice.

2. Drug Preparation: a. Prepare the vehicle: 0.625% DMSO in Hanks' Balanced Salt Solution (HBSS), with the pH adjusted to 2. b. Dissolve **Piperazine Erastin** in the vehicle to the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse with a 400 μ L injection volume, the concentration would be 2 mg/mL).
3. Administration Schedule: a. Day 1: The day after cell injection, administer 400 μ L of 40 mg/kg **Piperazine Erastin** or vehicle subcutaneously at the site of cancer cell injection. b. Day 3: Repeat the subcutaneous injection. c. Day 6: Administer 300 μ L of 30 mg/kg **Piperazine Erastin** or vehicle via tail vein injection. d. Days 8, 10, and 12: Repeat the tail vein injection.
4. Efficacy and Toxicity Assessment: a. Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$. b. Monitor the body weight of the mice to assess toxicity. c. Observe the mice for any clinical signs of distress. d. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

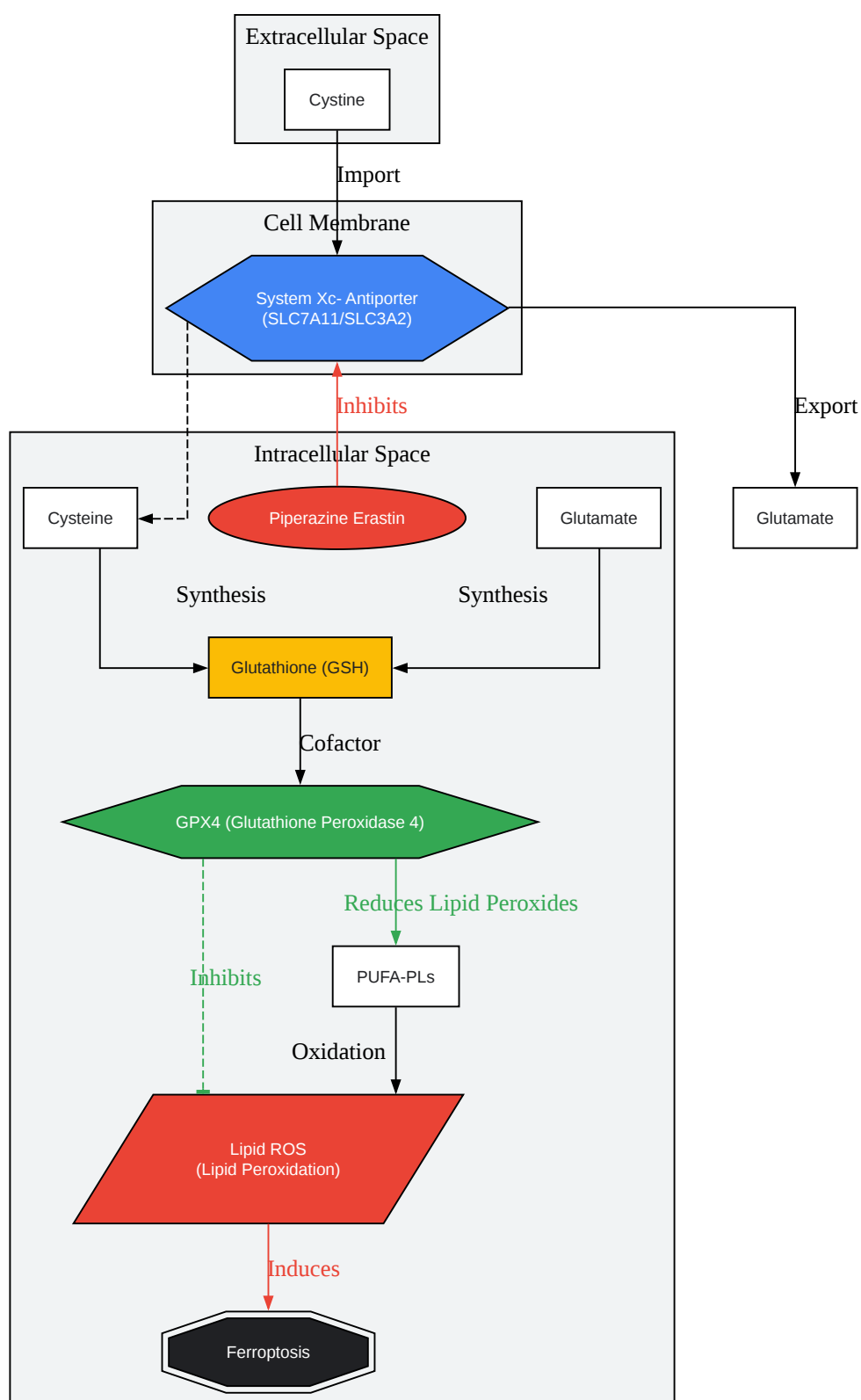
Protocol 2: Intraperitoneal Administration of Erastin

This protocol is based on studies using the parent compound Erastin, which can be adapted for **Piperazine Erastin** with appropriate vehicle selection.

1. Xenograft Establishment: a. As described in Protocol 1, establish subcutaneous tumors using a cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells). b. Allow tumors to reach a palpable size before starting treatment.
2. Drug Preparation: a. Prepare the vehicle. A commonly used vehicle for intraperitoneal injection of Erastin is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. Another option for oral administration is Carboxymethylcellulose-sodium (CMC-Na). b. Dissolve **Piperazine Erastin** in the chosen vehicle to the desired concentration.
3. Administration Schedule: a. Administer the prepared drug solution or vehicle intraperitoneally at the desired dosage (e.g., 10-30 mg/kg) and frequency (e.g., daily).
4. Efficacy and Toxicity Assessment: a. Monitor tumor growth and mouse well-being as described in Protocol 1.

Mandatory Visualizations

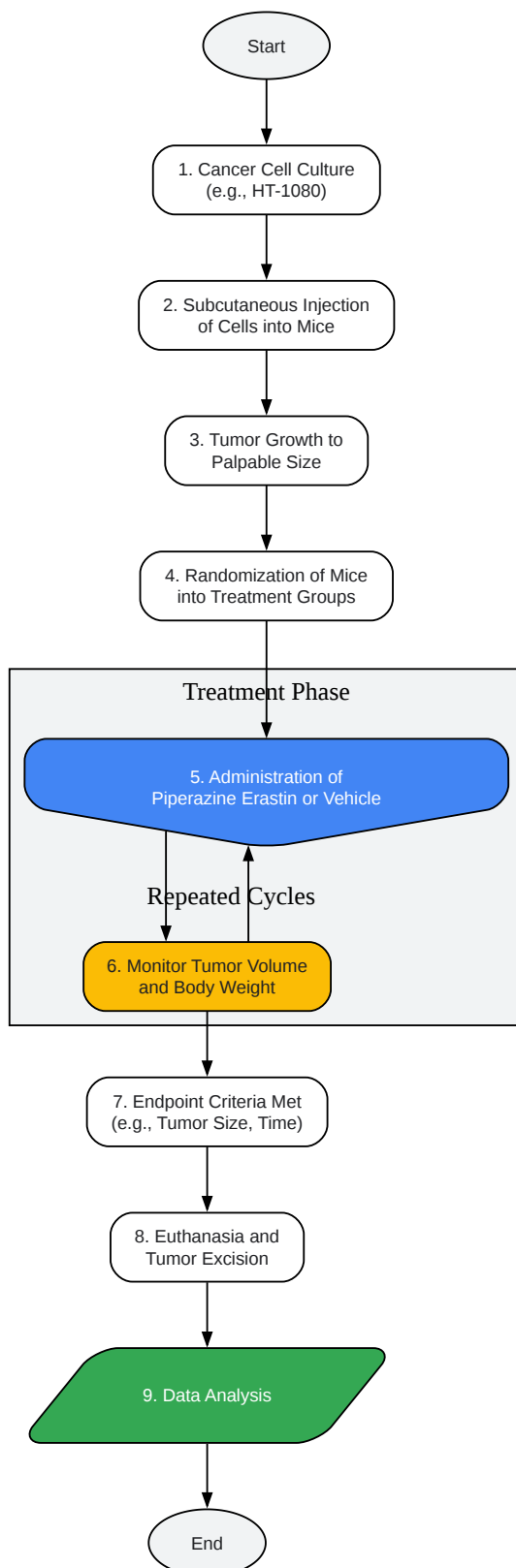
Signaling Pathway of Piperazine Erastin-Induced Ferroptosis



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Caption: Signaling pathway of **Piperazine Erastin**-induced ferroptosis.

Experimental Workflow for a Mouse Xenograft Study



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Caption: General experimental workflow for a mouse xenograft study.

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